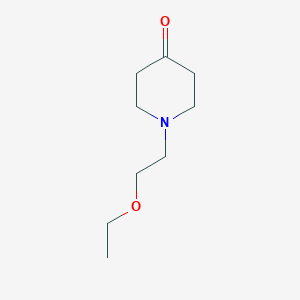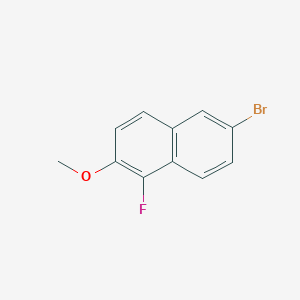![molecular formula C18H29BrO2 B14255368 1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene CAS No. 207795-40-2](/img/structure/B14255368.png)
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene is an organic compound with the molecular formula C17H27BrO2 It is a derivative of benzene, featuring a bromodecyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 10-bromodecanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene depends on the specific application and the target molecule. In general, the bromodecyl group can interact with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other biological targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(6-Bromohexyl)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Bromobutyl)oxy]methyl}-4-methoxybenzene
- 1-{[(2-Bromoethyl)oxy]methyl}-4-methoxybenzene
Uniqueness
1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene is unique due to its longer bromodecyl chain, which can influence its reactivity and interactions with other molecules. This longer chain can provide greater flexibility and reach, making it suitable for applications that require interaction with larger or more distant molecular targets.
Properties
CAS No. |
207795-40-2 |
|---|---|
Molecular Formula |
C18H29BrO2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-(10-bromodecoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C18H29BrO2/c1-20-18-12-10-17(11-13-18)16-21-15-9-7-5-3-2-4-6-8-14-19/h10-13H,2-9,14-16H2,1H3 |
InChI Key |
RXEOAYVMHFYQNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
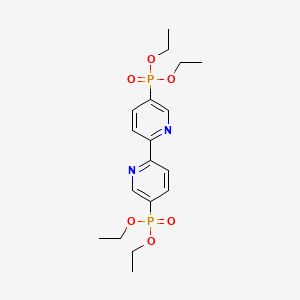

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
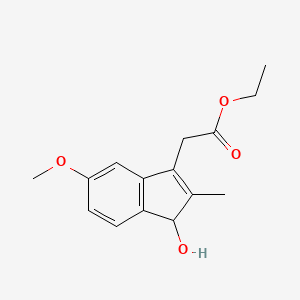

![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
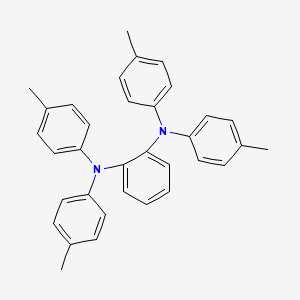
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)

